2-(2-Piperidin-1-ylethoxy)acetic acid;hydrochloride
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Overview
Description
It is known for its unique structure, which includes a piperidine ring, making it a valuable compound in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Piperidin-1-ylethoxy)acetic acid;hydrochloride typically involves the reaction of piperidine with ethylene oxide, followed by the addition of acetic acid. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents such as methanol or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often employing catalysts to speed up the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(2-Piperidin-1-ylethoxy)acetic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various substituted piperidines, ketones, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-Piperidin-1-ylethoxy)acetic acid;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its effects on cell function and signaling pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Piperidin-1-ylethoxy)acetic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives, such as:
- 2-(2-Piperidin-1-ylethoxy)ethanol
- 2-(2-Piperidin-1-ylethoxy)propanoic acid
- 2-(2-Piperidin-1-ylethoxy)butanoic acid
Uniqueness
What sets 2-(2-Piperidin-1-ylethoxy)acetic acid;hydrochloride apart from these similar compounds is its specific structure, which includes an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-(2-piperidin-1-ylethoxy)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c11-9(12)8-13-7-6-10-4-2-1-3-5-10;/h1-8H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDACVRCQFDIYQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOCC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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